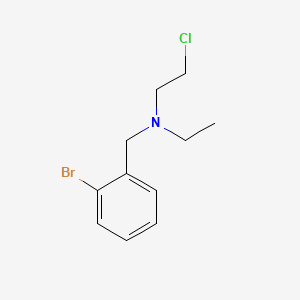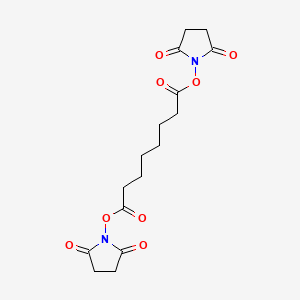
Eact
描述
Eact is a selective and potent activator of the TMEM16A chloride channel. It directly activates the TRPV1 channels in sensory nociceptors, which produces itch, acute nociception, and thermal hypersensitivity
科学研究应用
Eact has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the activation of chloride channels and their role in various physiological processes.
Biology: Researchers use this compound to investigate the mechanisms of itch and pain sensation, as well as the role of TRPV1 channels in sensory neurons.
Medicine: this compound has potential therapeutic applications in treating conditions associated with chronic itch and pain.
Industry: this compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
准备方法
The synthesis of Eact involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to yield the final product. The exact synthetic routes and reaction conditions for this compound are proprietary and not widely published. industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Eact undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially altering its activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
Eact exerts its effects by directly activating the TMEM16A chloride channel and the TRPV1 channels in sensory nociceptors . This activation leads to the production of itch, acute nociception, and thermal hypersensitivity. The molecular targets of this compound include the TMEM16A and TRPV1 channels, and the pathways involved in its mechanism of action are related to the modulation of ion flow across cell membranes.
相似化合物的比较
Eact is unique in its selective activation of the TMEM16A chloride channel and TRPV1 channels. Similar compounds include other chloride channel activators and TRPV1 agonists, such as capsaicin and resiniferatoxin. this compound’s specificity and potency make it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNHFFVQWADJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346745 | |
| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461000-66-8 | |
| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 461000-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Eact?
A1: this compound is known to activate the TMEM16A calcium-activated chloride channel (CaCC). [, ]
Q2: What are the downstream effects of this compound-mediated TMEM16A activation?
A3: this compound-induced TMEM16A activation leads to chloride ion efflux, impacting various physiological processes depending on the cell type. In airway smooth muscle (ASM), it can cause contraction, while in epithelial cells, it may contribute to airway surface hydration. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q4: Is there any available spectroscopic data for this compound?
A4: The provided research papers do not offer any spectroscopic data for this compound.
Q5: What is known about the stability and compatibility of this compound under various conditions?
A5: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its material compatibility and stability under various conditions. Further investigation is needed to address this aspect.
Q6: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound is primarily studied for its interaction with the TMEM16A channel and doesn't appear to exhibit catalytic properties. [, , ]
Q7: Have any computational studies been performed on this compound?
A8: While the provided papers don't detail specific computational studies on this compound, one paper mentions a fragment-based algorithm for predicting Michael acceptor reactivity using DFT-calculated activation energies and SAS values. [] This approach might be adaptable for investigating this compound's reactivity, but further research is needed.
Q8: How do structural modifications of this compound affect its activity and selectivity?
A8: The provided research papers do not offer specific information regarding the SAR of this compound. Further investigation is needed to understand the impact of structural modifications on its activity, potency, and selectivity.
Q9: Are there any reported strategies for improving this compound stability, solubility, or bioavailability?
A9: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its stability and formulation.
Q10: What is known about this compound's ADME profile and in vivo activity?
A12: While the provided research doesn't extensively cover this compound's ADME, one study demonstrates that nebulized this compound administered in vivo can augment methacholine-induced increases in airway resistance in mice. [] This suggests this compound can be absorbed through the respiratory tract and exert biological effects in vivo.
Q11: What in vitro and in vivo models have been used to study this compound?
A13: Researchers have employed various models to study this compound, including: * In vitro: Organ bath studies with human ASM and guinea pig tracheal rings, cell culture of ASM and epithelial cells. [] * In vivo: Nebulized this compound administration in A/J mice to assess airway resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



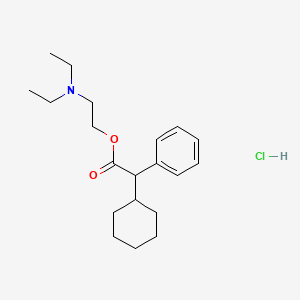


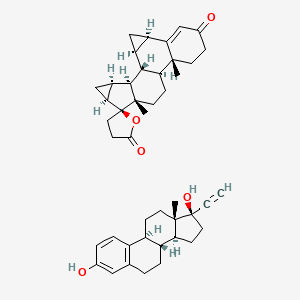
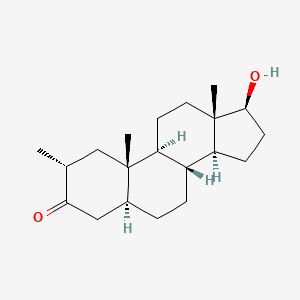

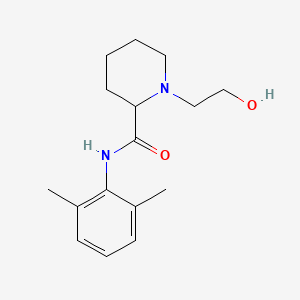
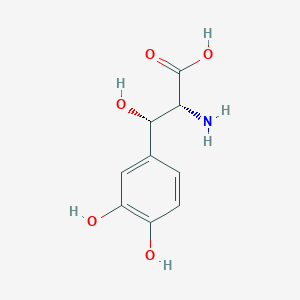
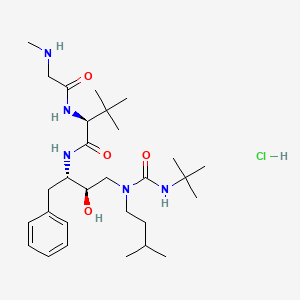

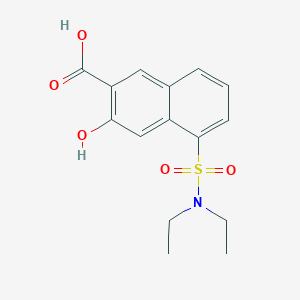
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)
